![molecular formula C19H24N4O6 B2639912 ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 909858-01-1](/img/structure/B2639912.png)

ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

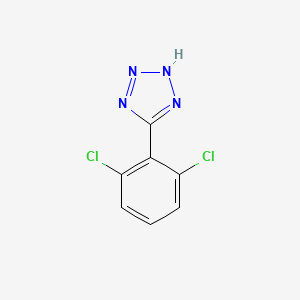

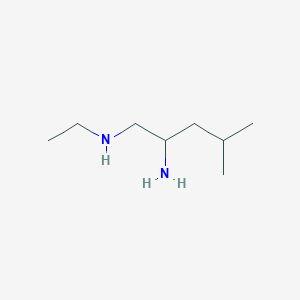

The compound “ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body. The compound also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide some flexibility to the molecule, while the quinazoline ring would be more rigid . The presence of multiple carbonyl groups could lead to the formation of hydrogen bonds with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could increase its solubility in water, while the quinazoline ring could increase its stability .Wissenschaftliche Forschungsanwendungen

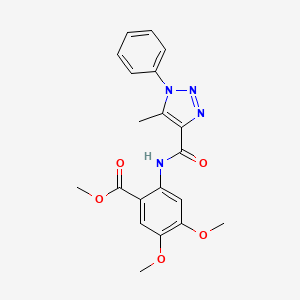

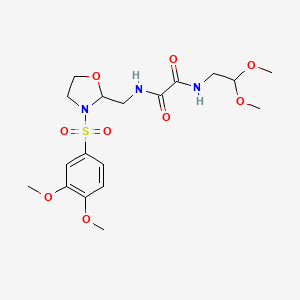

Synthesis and Pharmacological Applications :

- A reliable multigram synthesis method for Doxazosin mesylate, which is closely related to the compound , has been developed. This compound is significant for treating hypertension and benign prostatic hyperplasia (BPH) due to its high binding affinity for α1-adrenoceptors (Kumaraswamy, Das, & Jena, 2003).

- Improved synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in Doxazosin production, has been reported. Doxazosin mesylate, derived from this process, is used for treating urinary outflow obstruction and symptoms associated with BPH, as well as hypertension (Ramesh, Reddy, & Reddy, 2006).

Antagonistic Properties in Pharmacology :

- Novel quinazoline-based compounds, including those similar to the specified compound, have been synthesized and characterized for their pharmacological properties. These compounds exhibit potent inhibition of phenylephrine-induced contractions in rat aorta, suggesting α1-adrenoceptor antagonist properties. Some of these compounds, like FH-71, have shown greater potency against phenylephrine-induced contraction in human hyperplastic prostate (Chueh, Chern, Choong, Guh, & Teng, 2002).

Antimicrobial Studies :

- Piperidine derivatives with a quinazoline ring system, which are structurally related to the compound of interest, have been synthesized and tested for antihypertensive activity. Some of these compounds have shown strong hypotensive effects in hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Corrosion Inhibition :

- Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in HCl. These compounds, including 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one, provide effective corrosion inhibition, forming a protective film on the steel surface (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6/c1-3-29-19(27)22-8-6-21(7-9-22)16(24)13-4-5-14-15(12-13)20-18(26)23(17(14)25)10-11-28-2/h4-5,12H,3,6-11H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHMVYWKRRXGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2639831.png)

![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)